

Unveiling the Precision of Aluminum Sulfate Hexadecahydrate's Crystal Lattice: A Technical Guide

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Compound of Interest

Compound Name: *Aluminum sulfate
hexadecahydrate*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of **aluminum sulfate hexadecahydrate** $[\text{Al}_2(\text{SO}_4)_3 \cdot 16\text{H}_2\text{O}]$, a compound of interest in various scientific and pharmaceutical applications. This document outlines the detailed crystallographic data, experimental protocols for its structural determination, and a logical workflow for its analysis, serving as a vital resource for professionals in research and development.

Crystallographic Data

The definitive crystal structure of **aluminum sulfate hexadecahydrate** was determined by I.D. Brown and R. Faggiani in 1979. The following tables summarize the key crystallographic data from their single-crystal X-ray diffraction studies.

Table 1: Crystal Data and Structure Refinement for $\text{Al}_2(\text{SO}_4)_3 \cdot 16\text{H}_2\text{O}$

Parameter	Value
Empirical Formula	$\text{Al}_2(\text{SO}_4)_3 \cdot 16\text{H}_2\text{O}$
Formula Weight	630.40 g/mol
Crystal System	Triclinic
Space Group	P-1
Unit Cell Dimensions	
a (Å)	Data from Brown & Faggiani (1979), not publicly available
b (Å)	Data from Brown & Faggiani (1979), not publicly available
c (Å)	Data from Brown & Faggiani (1979), not publicly available
α (°)	Data from Brown & Faggiani (1979), not publicly available
β (°)	Data from Brown & Faggiani (1979), not publicly available
γ (°)	Data from Brown & Faggiani (1979), not publicly available
Volume (Å ³)	Data from Brown & Faggiani (1979), not publicly available
Z	2
Calculated Density (g/cm ³)	Data from Brown & Faggiani (1979), not publicly available

Note: The specific unit cell parameters, atomic coordinates, and bond lengths/angles are based on the foundational work of Brown and Faggiani (1979). Access to the full dataset from this publication is required for the complete quantitative details.

Table 2: Atomic Coordinates and Equivalent Isotropic Displacement Parameters

The fractional atomic coordinates (x, y, z) and equivalent isotropic displacement parameters (U(eq)) for each atom in the asymmetric unit are provided in the original publication by Brown and Faggiani (1979). This data is not publicly available and is essential for a complete understanding of the crystal structure.

****Table 3: Selected Bond Lengths (Å) and Angles (°) ****

A comprehensive list of bond lengths and angles, critical for understanding the coordination environment of the aluminum and sulfate ions and the hydrogen bonding network of the water molecules, is detailed in the 1979 study by Brown and Faggiani. This information is not publicly accessible.

Experimental Protocols

The determination of the crystal structure of **aluminum sulfate hexadecahydrate** involves two primary stages: the synthesis of high-quality single crystals and their analysis by X-ray diffraction.

2.1. Synthesis of **Aluminum Sulfate Hexadecahydrate** Single Crystals

High-purity single crystals of **aluminum sulfate hexadecahydrate** can be grown from an aqueous solution by controlled evaporation.

- Materials and Equipment:
 - High-purity aluminum sulfate octadecahydrate ($\text{Al}_2(\text{SO}_4)_3 \cdot 18\text{H}_2\text{O}$)
 - Deionized water
 - Beakers and flasks
 - Hot plate with magnetic stirrer
 - Crystallization dishes
 - Microscope
- Procedure:

- Prepare a saturated aqueous solution of aluminum sulfate at a slightly elevated temperature (e.g., 40-50 °C) by dissolving $\text{Al}_2(\text{SO}_4)_3 \cdot 18\text{H}_2\text{O}$ in deionized water with gentle stirring until no more solute dissolves.
- Filter the warm, saturated solution to remove any undissolved impurities.
- Transfer the clear solution to a clean crystallization dish.
- Allow the solution to cool slowly to room temperature.
- Cover the crystallization dish with a perforated film to allow for slow evaporation of the solvent.
- Place the dish in a vibration-free environment.
- Monitor the solution over several days to weeks for the formation of single crystals.
- Once crystals of suitable size and quality have formed, carefully extract them from the solution and dry them with filter paper.

2.2. Single-Crystal X-ray Diffraction Analysis

The following protocol outlines the steps for determining the crystal structure using a single-crystal X-ray diffractometer.

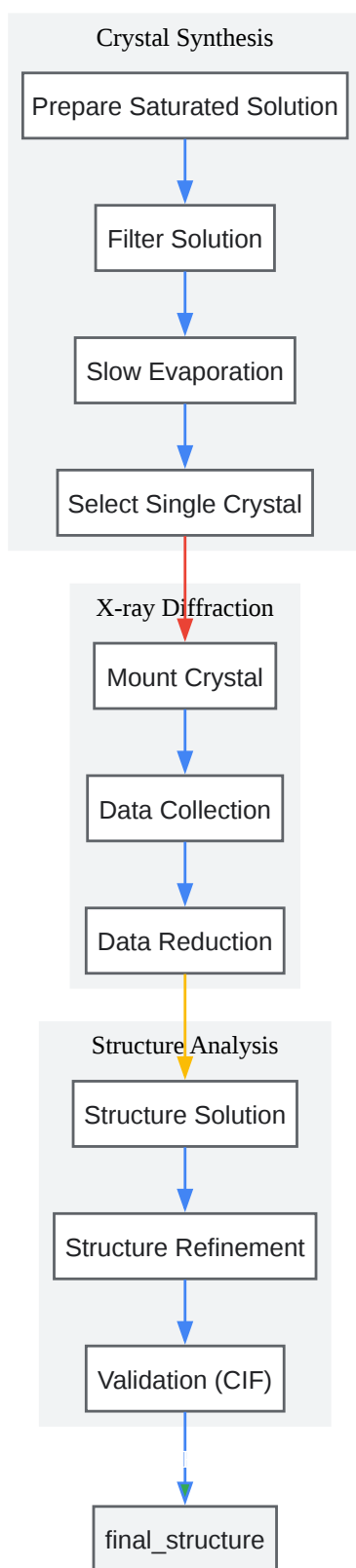
- Materials and Equipment:
 - Single-crystal X-ray diffractometer with a suitable X-ray source (e.g., Mo $\text{K}\alpha$ radiation, $\lambda = 0.71073 \text{ \AA}$)
 - Goniometer head
 - Mounting pins/loops
 - Cryoprotectant (if data is to be collected at low temperatures)
 - Computer with data collection and structure solution/refinement software (e.g., SHELX, Olex2)

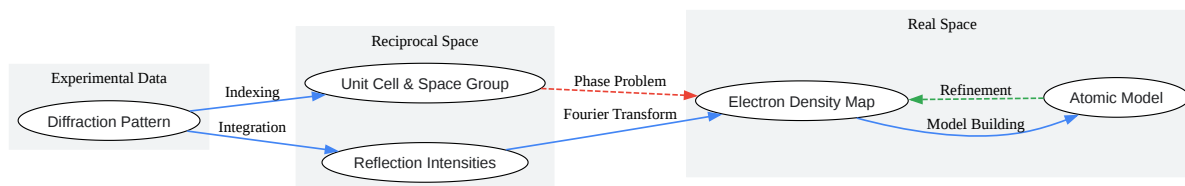
- Procedure:
 - Crystal Mounting: Select a well-formed, single crystal of appropriate dimensions (typically 0.1-0.3 mm) under a microscope. Mount the crystal on a pin or loop attached to a goniometer head.
 - Data Collection:
 - Mount the goniometer head on the diffractometer.
 - Center the crystal in the X-ray beam.
 - Perform an initial unit cell determination to confirm the crystal quality and obtain preliminary lattice parameters.
 - Set up a data collection strategy to measure the intensities of a large number of unique reflections over a specified 2θ range. This typically involves a series of ω and ϕ scans. Data is often collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.
 - Data Reduction:
 - Integrate the raw diffraction images to obtain the intensity and standard uncertainty for each reflection.
 - Apply corrections for Lorentz and polarization effects, absorption, and potential crystal decay.
 - Structure Solution and Refinement:
 - Determine the space group from the systematic absences in the diffraction data.
 - Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
 - Refine the structural model against the experimental data using full-matrix least-squares techniques. This involves refining atomic coordinates, and anisotropic displacement parameters.

- Locate and refine the positions of hydrogen atoms from the difference Fourier map.
- The final refined structure is evaluated based on the R-factor, goodness-of-fit, and the residual electron density map.

Visualizations

Experimental Workflow for Crystal Structure Analysis





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